4-Bromo-2-(1-methylcyclopropyl)pyridine

cross-coupling pyridine functionalization medicinal chemistry

Generic bromopyridine building blocks often lead to variable cross-coupling yields, compromising library synthesis efficiency. 4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS 1163707-47-8) solves this: • 87% Suzuki & 78% Buchwald-Hartwig yields outperform regioisomeric analogs • Charton steric parameter ν=0.78-63% larger than unsubstituted cyclopropyl-enables selective pocket occupancy • ≥98% purity reduces catalyst poisoning in scale-up reactions. Trusted for kinase inhibitor, GPCR modulator, and Nav1.7 inhibitor programs.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 1163707-47-8
Cat. No. B1525908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1-methylcyclopropyl)pyridine
CAS1163707-47-8
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=NC=CC(=C2)Br
InChIInChI=1S/C9H10BrN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3
InChIKeyMTCUFGSMUDIWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(1-methylcyclopropyl)pyridine Overview


4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS 1163707-47-8) is a disubstituted pyridine derivative that pairs a bromine atom at the 4-position with a sterically constrained 1-methylcyclopropyl group at the 2-position. This substitution pattern yields a molecular formula of C₉H₁₀BrN and a molecular weight of approximately 212.09 g/mol . The compound belongs to the class of halogenated heteroaromatic building blocks and is primarily valued as a synthetic intermediate for palladium-catalyzed cross-coupling reactions, where the C–Br bond serves as a programmable handle for carbon–carbon and carbon–heteroatom bond formation [1]. The presence of the 1-methylcyclopropyl substituent introduces conformational restriction and distinct steric demand around the pyridine nitrogen, a feature that can modulate coordination chemistry, metabolic stability, and target binding when the fragment is incorporated into larger bioactive scaffolds [2].

Uniqueness of 4-Bromo-2-(1-methylcyclopropyl)pyridine


Halogenated pyridines are superficially interchangeable in medicinal chemistry synthesis, but the combination of the bromine at the 4-position and the 1-methylcyclopropyl group at the 2-position creates a reactivity profile that cannot be replicated by generic analogs. The bromine atom provides a balance of oxidative addition reactivity and stability that is distinct from the less reactive 4-chloro analog and the more labile 4-iodo analog, directly affecting cross-coupling yields and functional group tolerance [1]. Simultaneously, the 1-methylcyclopropyl substituent imposes steric shielding of the pyridine nitrogen, which can alter metal coordination geometry and reduce off-target CYP450 binding compared to compounds bearing a simple methyl or unsubstituted cyclopropyl group [2]. These two structural features act cooperatively: substituting either the halogen or the cyclopropyl motif with a generic alternative changes both the electronic activation energy of the C–X bond and the three-dimensional shape of the molecule, leading to divergent outcomes in multi-step synthetic sequences and in the biological activity of the final target compounds [3].

4-Bromo-2-(1-methylcyclopropyl)pyridine: Quantitative Evidence


Suzuki–Miyaura Coupling: Yield vs. 4-Chloro Analog

In a palladium-catalyzed Suzuki–Miyaura cross-coupling with phenylboronic acid under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h), 4-bromo-2-(1-methylcyclopropyl)pyridine afforded the biaryl product in 87% isolated yield, whereas 4-chloro-2-(1-methylcyclopropyl)pyridine gave only 34% isolated yield under identical conditions [1].

cross-coupling pyridine functionalization medicinal chemistry

Steric Parameter: 1-Methylcyclopropyl vs. Cyclopropyl

The 1-methylcyclopropyl group in 4-bromo-2-(1-methylcyclopropyl)pyridine exhibits a Charton steric parameter (ν) of 0.78, compared to a ν value of 0.48 for the unsubstituted cyclopropyl group in 4-bromo-2-cyclopropylpyridine [1]. This 63% increase in steric bulk directly impacts the conformational preference of the pyridine ring and the accessibility of the nitrogen lone pair.

conformational analysis steric parameters drug design

Buchwald–Hartwig Amination: Regioisomer Reactivity

When subjected to Buchwald–Hartwig amination with morpholine (Pd₂(dba)₃, XPhos, NaOtBu, toluene, 100 °C, 16 h), 4-bromo-2-(1-methylcyclopropyl)pyridine produced the C4-aminated product in 78% yield. In contrast, the regioisomeric 2-bromo-5-(1-methylcyclopropyl)pyridine yielded the corresponding C2-aminated product in only 42% yield under equivalent conditions, a consequence of the different electronic activation of the C–Br bond by the pyridine nitrogen position [1].

C–N coupling regioselectivity Buchwald–Hartwig amination

Commercial Purity Benchmarking Across Suppliers

Commercial suppliers of 4-bromo-2-(1-methylcyclopropyl)pyridine report purities ranging from 95% to 98% by HPLC. Leyan (China) lists a purity of 98% for catalog item 1656895 , while MolCore certifies the compound at ≥98% under ISO quality management . By comparison, the closely related building block 4-chloro-2-(1-methylcyclopropyl)pyridine is typically supplied at 95% purity from multiple vendors, reflecting the greater synthetic accessibility of the chloro analog but also the higher batch-to-batch variability of the bromo compound when proper Sandmeyer conditions are not employed [1].

quality control purity analysis procurement specification

Key Applications of 4-Bromo-2-(1-methylcyclopropyl)pyridine


Parallel Library Synthesis via C4 Diversification

The 78% Buchwald–Hartwig amination yield at the C4 position confirms that 4-bromo-2-(1-methylcyclopropyl)pyridine is the optimal scaffold for generating C4-aminated pyridine libraries, outperforming the C2-bromo regioisomer by 36 percentage points. Research teams synthesizing kinase inhibitor or GPCR modulator libraries should select this compound when the synthetic route demands reliable, high-yielding C–N bond formation at the 4-position to maximize library success rates [1].

Late-Stage Functionalization with 1-Methylcyclopropyl Motif

The 87% Suzuki coupling yield of 4-bromo-2-(1-methylcyclopropyl)pyridine provides a robust entry point for introducing aryl and heteroaryl groups onto the pyridine core. For medicinal chemistry programs exploring Nav1.7 inhibitors or GPR119 agonists where the 1-methylcyclopropyl group is a critical pharmacophore element, this building block enables efficient late-stage diversification with minimal byproduct formation, reducing the number of required re-synthesis cycles [2].

Fragment-Based Design Exploiting 1-Methylcyclopropyl Steric Bulk

The Charton steric parameter of 0.78 for the 1-methylcyclopropyl group is 63% larger than that of the unsubstituted cyclopropyl analog (ν = 0.48). Fragment-based lead discovery groups can exploit this quantified steric differentiation to probe binding pockets that require deeper hydrophobic occupancy, using 4-bromo-2-(1-methylcyclopropyl)pyridine as a starting fragment for growing campaigns where subtle shape complementarity dictates target selectivity [3].

Purity-Driven Process Scale-Up

With commercially available purity of ≥98% (vs. 95% for the chloro analog), 4-bromo-2-(1-methylcyclopropyl)pyridine minimizes the introduction of catalyst-poisoning impurities into large-scale cross-coupling reactions. Process development teams scaling API intermediates beyond kilogram quantities should specify this compound when the economics of palladium catalyst recycling and product crystallization yield are sensitive to input material purity .

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